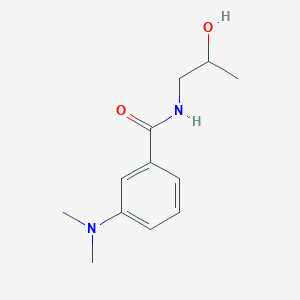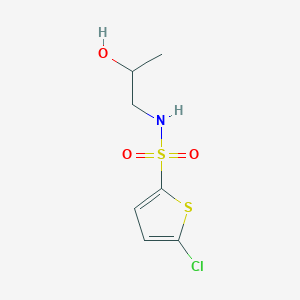
3-(dimethylamino)-N-(2-hydroxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Dimethylamino)-N-(2-hydroxypropyl)benzamide, also known as DMHPB, is a chemical compound that has shown potential in scientific research due to its unique properties. It belongs to the class of amides and has a molecular weight of 209.27 g/mol.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-N-(2-hydroxypropyl)benzamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and cell growth. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, including reducing inflammation, scavenging free radicals, and inhibiting the growth of cancer cells. It has also been shown to have a protective effect on the liver and kidney, making it a potential therapeutic agent for the treatment of liver and kidney diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-(dimethylamino)-N-(2-hydroxypropyl)benzamide has several advantages for lab experiments, including its relatively low cost, easy synthesis, and high purity. However, it also has some limitations, including its poor solubility in water and low stability in acidic conditions. These limitations can be overcome through careful selection of the solvent and pH conditions.
Zukünftige Richtungen
There are several future directions for research on 3-(dimethylamino)-N-(2-hydroxypropyl)benzamide, including studying its potential applications in the treatment of liver and kidney diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve yield and purity. Additionally, this compound could be tested in combination with other drugs to determine its potential synergistic effects. Overall, this compound has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to fully understand its potential applications.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research due to its unique properties. It has been studied extensively for its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. This compound has several advantages for lab experiments, including its low cost and easy synthesis, but also has some limitations that can be overcome through careful selection of the solvent and pH conditions. There are several future directions for research on this compound, including studying its potential applications in the treatment of liver and kidney diseases, exploring its mechanism of action in more detail, and optimizing its synthesis method to improve yield and purity. Overall, this compound has shown promise as a potential therapeutic agent, and further research is needed to fully understand its potential applications.
Synthesemethoden
3-(dimethylamino)-N-(2-hydroxypropyl)benzamide can be synthesized using a variety of methods, including the reaction of 2-hydroxypropylamine with 3-dimethylaminobenzoyl chloride in the presence of a base. The reaction is carried out at room temperature and the product is purified using column chromatography. The yield of the product varies depending on the reaction conditions but can be optimized through careful selection of the reagents and reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-(dimethylamino)-N-(2-hydroxypropyl)benzamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and anti-tumor properties, making it a promising candidate for the treatment of various diseases. This compound has also been studied for its ability to inhibit the growth of cancer cells and induce apoptosis, making it a potential therapeutic agent for cancer treatment.
Eigenschaften
IUPAC Name |
3-(dimethylamino)-N-(2-hydroxypropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(15)8-13-12(16)10-5-4-6-11(7-10)14(2)3/h4-7,9,15H,8H2,1-3H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDWFDYPUQXYLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=CC=C1)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Fluoro-3-[[methyl(thiophen-2-ylmethyl)amino]methyl]benzonitrile](/img/structure/B7541533.png)
![2-[4-[2-(Benzylamino)-2-oxoethyl]piperazin-1-yl]acetic acid](/img/structure/B7541540.png)
![N-[2-(dimethylamino)ethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7541562.png)
![Methyl 2-[(4-ethyl-5-methylthiophene-2-carbonyl)amino]-4-methylpentanoate](/img/structure/B7541572.png)

![methyl 2-[[(E)-3-(4-cyanophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541597.png)
![methyl 2-[[(E)-3-(3-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7541608.png)
![N-[[2-(4-fluorophenyl)-1,3-thiazol-4-yl]methyl]-N',N'-dimethylpropane-1,3-diamine](/img/structure/B7541612.png)



